molecular formula C17H18ClN5O B14966391 1-(2-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(2-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14966391
M. Wt: 343.8 g/mol
InChI Key: NMSWDQCESUFIPK-UHFFFAOYSA-N
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Description

4-[1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate to yield the pyrazolo[3,4-d]pyrimidine core. This intermediate is further reacted with 2,6-dimethylmorpholine under suitable conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit their growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine
  • 4-[1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine
  • 4-[1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine

Uniqueness

The uniqueness of 4-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-chlorophenyl group enhances its binding affinity to certain protein kinases, making it a potent inhibitor compared to its analogs .

Properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

4-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C17H18ClN5O/c1-11-8-22(9-12(2)24-11)16-13-7-21-23(17(13)20-10-19-16)15-6-4-3-5-14(15)18/h3-7,10-12H,8-9H2,1-2H3

InChI Key

NMSWDQCESUFIPK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl

Origin of Product

United States

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